6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione is a heterocyclic compound characterized by a unique spiro structure that integrates a benzo[b]thiophene ring with an imidazolidine ring. This compound is notable for its potential biological activities, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science. Its chemical identification includes the CAS number 69300-50-1 and the IUPAC name spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione .
6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione falls under the category of imidazolidine derivatives, which are known for their diverse applications in organic synthesis and pharmacology. Its classification as a heterocyclic compound highlights its structural complexity and potential reactivity .
The synthesis of 6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione typically involves cyclization reactions between benzo[b]thiophene derivatives and imidazolidine precursors. One common method employs the use of catalysts and controlled reaction conditions to facilitate the formation of the spiro linkage.
The molecular structure of 6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione features a spiro configuration that connects the benzo[b]thiophene and imidazolidine rings. This unique arrangement contributes to its distinct chemical properties.
This data indicates a complex structure with implications for its reactivity and interaction with biological systems.
The compound can participate in various chemical reactions typical of heterocycles. Its reactivity may include electrophilic substitutions or nucleophilic additions due to the presence of functional groups within its structure.
Research has demonstrated that derivatives of this compound can undergo transformations leading to new spiro compounds through cyclocondensation reactions. Such reactions are often facilitated by specific conditions such as temperature control and solvent choice .
The mechanism of action for 6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione is not fully elucidated but is hypothesized to involve interactions with biological targets that may lead to antimicrobial or anticancer effects.
Investigations into its biological activity suggest that it may inhibit certain cellular processes or pathways relevant to disease mechanisms. Further studies are required to clarify these interactions and establish its therapeutic potential .
The physical properties of 6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione include:
Key chemical properties include:
These properties influence its handling and application in laboratory settings.
6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione has several notable applications:
The construction of the spiro[benzo[b]thiophene-4,4'-imidazolidine] scaffold demands precise bond disconnections at the spiro carbon. This junction connects the benzo[b]thiophene's C4 position to the imidazolidinedione's C4' carbon. The predominant strategy employs condensation cyclization, where a suitably functionalized benzo[b]thiophene precursor reacts with a urea derivative or equivalent synthon under acidic or basic conditions.
Precursor design centers on activating the benzo[b]thiophene at the C4 position. Key precursors include:
Table 1: Strategic Precursors for Spiro-Core Synthesis
Precursor Type | Reactant | Product Feature | Key Reference |
---|---|---|---|
4-Ketone | Urea/Thiourea | 2',5'-Dioxo-imidazolidine | [4] |
4-(ω-Aminoalkyl) | Phosgene equivalents | N1-Substituted imidazolidinediones | [9] |
4-Spirocyclopropane | Urea + Lewis acid | Stereoselective spirofusion | [9] |
Spirocyclization efficiency hinges on solvent polarity and catalyst choice:
Table 2: Optimization Parameters for Spiroannulation
Condition | Yield Range | Reaction Time | Key Advantage |
---|---|---|---|
PTSA/EtOH/reflux | 60–75% | 8–12 h | Operational simplicity |
BF₃·OEt₂/DCM/rt | 50–68% | 24 h | Mild conditions |
MW Irradiation (150°C)/DMF | 80–92% | 20–40 min | Rapid, high regioselectivity |
MCRs enable single-pot assembly of complex spiroheterocycles with embedded diversity. The Ugi-4CR (aldehyde + amine + isocyanide + carboxylic acid) is exceptionally versatile:
Simultaneously, Passerini-3CR (aldehyde + isocyanide + carboxylic acid) generates α-acyloxy intermediates that undergo intramolecular cyclization with pendant nucleophiles (e.g., amines) on the benzo[b]thiophene scaffold. This strategy efficiently installs ester or amide functionalities at C3' of the imidazolidinedione ring [5] [7].
Key MCR-Derived Derivatives:
Post-synthetic diversification exploits the reactivity of the imidazolidinedione ring and benzo[b]thiophene periphery:
Table 3: Post-Synthetic Modification Pathways
Reaction Type | Reagents/Conditions | Product Diversity | Application |
---|---|---|---|
N1-Alkylation | R-X, K₂CO₃, DMF, 60°C | Hydrophobic tails, ionic groups | Solubility modulation |
Amide Coupling | R-NH₂, EDC·HCl, HOBt, DCM | Bioconjugates, peptide mimics | Targeted delivery systems |
Aromatic Halogenation | NBS, CHCl₃, 0°C | 2-Bromo or 3-bromobenzo[b]thiophene | Cross-coupling scaffolds |
Ring Expansion | ClCH₂CO₂Et, DBU, MeCN | Quinazoline-2,4-dione fused spirocycles | Bioactivity enhancement |
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6